N-(1-Hydroxy-5-oxopentyl)urea
Description
N-(1-Hydroxy-5-oxopentyl)urea is a urea derivative characterized by a hydroxyl (-OH) and ketone (-C=O) group on its pentyl side chain. Urea derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and nitrogen-rich structure.
Properties
CAS No. |
91894-99-4 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(1-hydroxy-5-oxopentyl)urea |
InChI |
InChI=1S/C6H12N2O3/c7-6(11)8-5(10)3-1-2-4-9/h4-5,10H,1-3H2,(H3,7,8,11) |
InChI Key |
OZBLPYGWFKATSX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=O)CC(NC(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-5-oxopentyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, providing high yields and chemical purity. The reaction conditions are simple and environmentally friendly, making it suitable for large-scale industrial production .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . this method is not environmentally friendly or safe, prompting the need for alternative methods .
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxy-5-oxopentyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
N-(1-Hydroxy-5-oxopentyl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-5-oxopentyl)urea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of enzymes and other proteins involved in various biochemical processes . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-(1-Hydroxy-5-oxopentyl)urea with key urea analogs from recent studies:



Key Observations :
- Polarity: The hydroxyl and ketone groups in this compound likely enhance its water solubility compared to nonpolar analogs like the thiadiazolyl urea derivative .
- Bioactivity : Unlike PNU-120596, which modulates nicotinic receptors due to its chloro and methoxy substituents , the polar side chain of this compound may favor interactions with hydrophilic biological targets.
- Agricultural Relevance : Simple urea is a staple nitrogen source, but substituted ureas (e.g., thiadiazolyl derivatives) often serve as slow-release fertilizers or herbicides. The polar groups in this compound could influence nitrogen release kinetics or soil binding, though direct studies are lacking .
Physicochemical Properties
Analysis :
Recommendations :
- Conduct solubility and stability assays under varying pH and temperature conditions.
- Explore its reactivity in condensation reactions, leveraging the ketone group for polymer or prodrug synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



